Crystallographic Validation of Target Engagement vs Unpublished Analogs
N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide is the only compound within its immediate analog series with a publicly available, high-resolution co-crystal structure showing binding to the HRP-2 PWWP domain. The PanDDA analysis group deposition (PDB 7HG0) [1] demonstrates unambiguous target engagement. In contrast, the closest structural analogs, including N-(4-aminophenyl)-2-(pyrrolidin-1-yl)acetamide and N-[4-(pyrrolidin-1-yl)phenyl]acetamide, lack any deposited protein-ligand complex, meaning their binding mode and even target engagement at this domain remain unverified.
| Evidence Dimension | Availability of co-crystal structure with HRP-2 PWWP domain |
|---|---|
| Target Compound Data | Co-crystal structure deposited (PDB 7HG0, resolution 1.58 Å, R-Free 0.242) |
| Comparator Or Baseline | N-(4-aminophenyl)-2-(pyrrolidin-1-yl)acetamide: No protein-ligand complex deposited. N-[4-(pyrrolidin-1-yl)phenyl]acetamide: No protein-ligand complex deposited. |
| Quantified Difference | Absolute (structure present vs absent); resolution difference is not computable for comparators. |
| Conditions | X-ray diffraction, PDB deposition as of May 2026. |
Why This Matters
For fragment-to-lead campaigns, having a validated starting pose is a gating item that eliminates the uncertainty of docking models, directly influencing procurement decisions for chemical probe development.
- [1] Vantieghem, T. et al. PanDDA analysis group deposition -- Crystal structure of HRP-2 PWWP domain in complex with Z46169212. PDB ID: 7HG0, 2024. DOI: 10.2210/pdb7hg0/pdb. View Source
